molecular formula C6H3ClFN3 B1435222 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638768-28-1

2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1435222
CAS RN: 1638768-28-1
M. Wt: 171.56 g/mol
InChI Key: BSWOAFDHSXXNQU-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is characterized by the presence of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical form of 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is an off-white solid . It has a molecular weight of 185.59 . The storage temperature is recommended to be at 0-8°C .

Scientific Research Applications

Synthesis of Tyrosine Kinase Inhibitors

2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine serves as an intermediate compound in the preparation of tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of various cancers as they block the action of enzymes involved in the activation of many proteins by signal transduction cascades .

Preparation of STAT6 Inhibitors

This compound is particularly useful in creating oral signal transducers and activators of transcription 6 (STAT6) inhibitors. STAT6 plays a significant role in signaling pathways that can lead to allergic reactions and asthma, making these inhibitors valuable for therapeutic interventions .

Anticancer Research

A study has reported the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms, which were prepared using a microwave technique. These derivatives have shown potential anticancer properties, indicating the compound’s role in developing novel cancer treatments .

Targeted Kinase Inhibitors Development

Halogenated derivatives of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine have been synthesized as part of efforts to develop more potent and effective targeted kinase inhibitors (TKIs). These TKIs are designed to selectively inhibit specific kinases involved in disease pathways .

Fluorescent Dye Synthesis

The compound has been used in synthesizing fluorescent dyes, such as 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline. These dyes are valuable in biosensors for protein assays .

Development of Pyrido[2,3-d]pyrimidines

Various methods have been reported for developing pyrido[2,3-d]pyrimidines via condensation techniques and pyridine annelation reactions. These compounds have medicinal chemistry applications and have been synthesized both in solid and solution phases .

Safety And Hazards

The safety information for 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine includes several hazard statements such as H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Future research directions could involve the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives to enhance their anti-inflammatory activities with minimum toxicity . The molecular docking study confirmed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein .

properties

IUPAC Name

2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWOAFDHSXXNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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